染料木黄素 7-O-葡萄糖醛酸苷

描述

Genistein 7-O-glucuronide is a metabolite derived from genistein, a naturally occurring isoflavone commonly found in soy products. Genistein itself is known for its ability to inhibit protein-tyrosine kinases and has various biological effects, including the inhibition of glucose transport through GLUT1, a mammalian hexose transporter . Genistein 7-O-glucuronide is synthesized in the body from genistein and has been studied for its potential estrogenic effects and its ability to activate natural killer (NK) cells at nutritionally relevant concentrations . It is one of the major metabolites found in human plasma after the consumption of soy products and is thought to contribute to the pharmacological properties of isoflavones .

Synthesis Analysis

The synthesis of genistein 7-O-glucuronide can be achieved using rat liver microsomes induced by 3-methylcholanthrene. The kinetic parameters for the synthesis of genistein to its glucuronide form have been determined, with a Km of 7.7 micromol/L and a Vmax of 1.6 micromol/(mg protein.min) . The synthesized genistein glucuronide is then purified through a Sephadex LH-20 column, ensuring the production of the 7-O-glucuronide form without ultraviolet absorbance maxima shifts, which would indicate different glucuronide isomers .

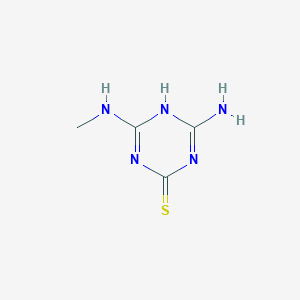

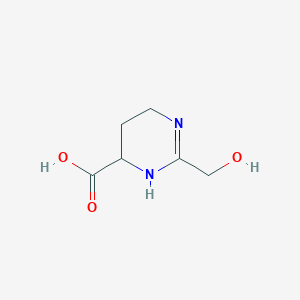

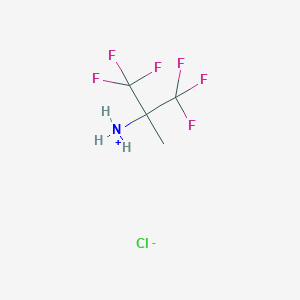

Molecular Structure Analysis

The molecular structure of genistein 7-O-glucuronide has been characterized using techniques such as liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) and high-resolution 1H-NMR spectroscopy. These methods allow for the identification of the glucuronide moiety attached to the 7th position of the genistein molecule . The structural integrity of the genistein moiety remains intact during the conjugation process, as observed in mass spectrometric studies .

Chemical Reactions Analysis

Genistein 7-O-glucuronide exhibits weak estrogenic activity by competing with the binding of estradiol to estrogen receptors. It has been shown to displace 17beta-(3H) estradiol from its receptor, although at higher concentrations compared to genistein itself . Additionally, genistein 7-O-glucuronide, along with other genistein metabolites, can influence the activity of NK cells, enhancing their cytotoxicity against cancer cells at certain concentrations .

Physical and Chemical Properties Analysis

The physical and chemical properties of genistein 7-O-glucuronide are influenced by its conjugation with glucuronic acid, which increases its polarity compared to the parent compound, genistein. This increased polarity affects its absorption and plasma disposition in the human body. After ingestion, genistein 7-O-glucuronide is one of the major metabolites detected in plasma, indicating its significant presence and potential biological relevance . The glucuronide form of genistein also appears to affect the overall absorption and disposition of genistein in the body, with different pharmacokinetic profiles observed for the aglycone and glucoside forms of genistein .

科学研究应用

定量分析方法开发

- 生物样品中的同时定量:开发了一种灵敏的 UPLC-MS/MS 方法,用于定量小鼠血样中的染料木黄素及其代谢物,包括染料木黄素 7-O-葡萄糖醛酸苷 (G-7-G)。这种方法对于小鼠的药代动力学和生物利用度研究至关重要 (Yang 等人,2010 年)。

在癌症研究中的作用

- 对乳腺癌细胞的代谢影响:研究了染料木黄素和 G-7-G 对乳腺癌细胞生长的影响。研究重点是这些化合物如何在乳腺细胞中代谢以及它们对细胞增殖的影响 (Yuan 等人,2012 年)。

吸收和代谢研究

大鼠体内代谢

探索了染料木黄素在大鼠中的代谢,重点是染料木黄素作为其 7-O-β-葡萄糖醛酸苷结合物快速吸收和胆汁排泄。本研究强调了 G-7-G 在染料木黄素肠肝循环中的重要性 (Sfakianos 等人,1997 年)。

染料木黄素代谢产物的营养动力学建模

一项研究证明了染料木黄素 II 期代谢物(包括 G-7-G)在人血浆中的特定出现顺序。本研究提供了对染料木黄素代谢物形成过程的见解 (Smit 等人,2014 年)。

雌激素活性研究

与雌激素受体的相互作用

对染料木黄素代谢物(包括 G-7-G)的雌激素活性的研究表明,它们对 MCF-7 细胞的生长及其与人雌激素受体的结合有不同的影响。本研究对于了解这些代谢物在雌激素相关生物过程中的作用至关重要 (Kinjo 等人,2004 年)。

对免疫细胞的影响

对大豆苷元和染料木黄素葡萄糖醛酸苷(包括 G-7-G)对自然杀伤细胞活化的研究突出了它们在免疫调节中的潜在作用 (Zhang 等人,1999 年)。

药代动力学和生物利用度

对不同物种生物利用度的影响

对鳟鱼和鲟鱼的药代动力学分析揭示了染料木黄素代谢的差异,包括 G-7-G 的产生,这可以解释物种对染料木黄素的敏感性差异 (Gontier-Latonnelle 等人,2007 年)。

在人体内的吸收和分布

本研究调查了染料木黄素及其代谢物(包括 G-7-G)在健康女性血浆和尿液中的药代动力学。本研究提供了对染料木黄素在人体内吸收和分布的见解 (Yuan 等人,2012 年)。

方法学进展

- 异黄酮的新型糖基化方法:开发了一种异黄酮糖基化的新方法,能够有效合成异黄酮 7-O-葡萄糖醛酸苷,如 G-7-G。该技术对于生产用于生物学研究的这些化合物至关重要 (Al-Maharik 和 Botting,2008 年)。

未来方向

Genistein, the parent compound of Genistein 7-O-glucuronide, has been widely evaluated for its anti-cancer potential . It has been established for its usage in the management of breast, lung, and prostate cancers . Future investigations are needed on the efficacy, safety, and use of nanotechnologies to increase bioavailability and therapeutic efficacy .

属性

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O11/c22-9-3-1-8(2-4-9)11-7-30-13-6-10(5-12(23)14(13)15(11)24)31-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-7,16-19,21-23,25-27H,(H,28,29)/t16-,17-,18+,19-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIVINIISUDEORF-ZFORQUDYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60579964 | |

| Record name | 5-Hydroxy-3-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60579964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Genistein 7-O-glucuronide | |

CAS RN |

38482-81-4 | |

| Record name | 5-Hydroxy-3-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-7-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60579964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3,6,7-Tetrahydrobenzo[1,2-b:4,5-b']difuran](/img/structure/B136007.png)

![2-[2-[2-(4-Nonylphenoxy)ethoxy]ethoxy]ethanol](/img/structure/B136014.png)